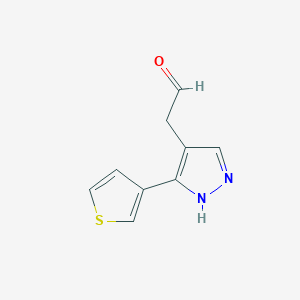

2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde

Description

Properties

IUPAC Name |

2-(5-thiophen-3-yl-1H-pyrazol-4-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-3-1-7-5-10-11-9(7)8-2-4-13-6-8/h2-6H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVAPWAHDVBBIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=C(C=NN2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Thiophenes

are a class of heterocyclic compounds that consist of a five-membered aromatic ring with one sulfur atom. They are known to exhibit a variety of properties and applications. For instance, thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. They also play a prominent role in the advancement of organic semiconductors. Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.

Biological Activity

2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is a heterocyclic compound that integrates a thiophene ring with a pyrazole moiety, characterized by the presence of an acetaldehyde functional group. This unique structure endows the compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. Research has indicated various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

The chemical structure of this compound can be represented as follows:

This compound exhibits notable chemical reactivity due to its functional groups, which facilitate interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiophene and pyrazole rings often exhibit antimicrobial properties . For example, studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains and fungi. The specific activity of this compound against microbial pathogens remains to be fully elucidated but is promising based on structural analogs.

Anticancer Properties

Pyrazole derivatives have been extensively studied for their anticancer activities . They have demonstrated inhibitory effects on several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, compounds similar to this compound have shown efficacy against cancer types driven by mutations in the RAS/MAPK pathway, making them potential candidates for further development in oncology.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. The specific mechanisms by which this compound exerts its anti-inflammatory effects warrant further investigation.

The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. The presence of the thiophene and pyrazole groups may enhance binding affinity to biological targets, leading to modulation of their activity.

Table: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Modulation of cytokine release |

Case Study: Anticancer Activity

In a study examining various pyrazole derivatives, compounds similar to this compound were tested against human cancer cell lines. Results indicated significant cytotoxicity and apoptosis induction in cells harboring specific oncogenic mutations, suggesting a targeted therapeutic approach for such cancers.

Scientific Research Applications

Medicinal Chemistry

The compound shows promise as a building block for the synthesis of various pharmaceuticals, particularly those targeting:

- Antiviral Agents : Studies indicate that compounds containing thiophene and pyrazole rings exhibit antiviral properties. For instance, derivatives of this compound have been explored for their ability to inhibit viral replication pathways, potentially leading to new treatments for viral infections .

- Anticancer Agents : Research has demonstrated that certain derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of specific signaling pathways related to cell proliferation and survival .

Material Science

Due to its unique electronic properties, 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is utilized in:

- Organic Semiconductors : Its structure allows for effective charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

- Conductive Polymers : The compound can serve as a precursor for synthesizing conductive polymers, which are essential in flexible electronics .

Organic Synthesis

In organic chemistry, this compound acts as an intermediate in synthesizing more complex molecules. Its reactivity allows for various transformations, including:

- Oxidation : Converting the compound into carboxylic acids or ketones using oxidizing agents like potassium permanganate .

- Reduction : Forming alcohols or amines through reduction reactions with agents such as lithium aluminum hydride .

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal investigated the antiviral activity of derivatives of this compound against influenza viruses. The results indicated significant inhibition of viral replication at low micromolar concentrations, highlighting the potential for developing new antiviral therapies based on this scaffold .

Case Study 2: Anticancer Properties

Another research effort focused on the anticancer effects of synthesized analogs of this compound. In vitro studies demonstrated that certain derivatives induced apoptosis in breast cancer cell lines through mitochondrial pathway activation. This suggests potential therapeutic applications in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde with three derivatives that vary in substituents at the pyrazole’s 1-position or additional functional groups.

Substituent Variations and Structural Analysis

Key Findings and Implications

Substituent Effects on Stability and Storage: The ethyl-substituted derivative (R1 = ethyl) exhibits a higher boiling point (357.7°C) and requires low-temperature storage (-20°C) for long-term stability, likely due to the aldehyde’s susceptibility to oxidation . The target compound (R1 = H) may display lower thermal stability but greater synthetic versatility.

Reactivity and Functionalization :

- The propargyl-substituted analog (R1 = propargyl) contains a terminal alkyne, enabling click chemistry applications (e.g., cycloadditions), though experimental data on its reactivity are lacking .

- The target compound’s unsubstituted 1-position (R1 = H) allows for easier functionalization via alkylation or arylation, a critical advantage in drug discovery.

Physicochemical Properties :

- Lipophilicity increases with bulkier substituents (e.g., isobutyl vs. ethyl), as evidenced by the higher molecular weight (234.22 g/mol) of the trifluoromethyl derivative . This could enhance membrane permeability in bioactive molecules.

- The ethyl derivative’s density (1.2 g/cm³) and vapor pressure (0.0 mmHg at 25°C) suggest low volatility, favoring its use in solid-phase synthesis .

Preparation Methods

General Synthetic Strategy Overview

The preparation of 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde generally follows a convergent approach involving:

- Formation of the pyrazole core

- Introduction of the thiophene substituent

- Installation of the acetaldehyde group via formylation

Each step requires careful selection of reagents and conditions to achieve high yields and purity.

Formation of the Pyrazole Ring

The pyrazole ring is commonly synthesized through the condensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. This method is well-documented and provides a reliable route to pyrazole scaffolds.

- Typical Reaction: Hydrazine reacts with a 1,3-diketone or α,β-unsaturated ketone to form the pyrazole ring via cyclization.

- Conditions: Often carried out in ethanol or other polar solvents, sometimes under reflux.

- Reference: This method aligns with protocols used for related pyrazole derivatives.

Introduction of the Thiophene Group

The thiophene substituent at the 3-position of the pyrazole ring is usually introduced via cross-coupling reactions, with the Suzuki-Miyaura coupling being the most common.

- Method: Cross-coupling of a pyrazole bearing a suitable leaving group (e.g., bromide) with thiophene-3-boronic acid or its derivatives.

- Catalysts: Palladium-based catalysts such as Pd(PPh3)4 are typically employed.

- Solvents: Mixtures of water and organic solvents like dioxane or toluene.

- Outcome: This step installs the heteroaryl thiophene ring selectively and efficiently.

Formylation to Introduce the Acetaldehyde Group

The aldehyde functionality at the 4-position of the pyrazole ring is commonly introduced by the Vilsmeier-Haack reaction, a classical formylation technique.

- Reagents: Typically involves the use of POCl3 and DMF to generate the Vilsmeier reagent.

- Mechanism: Electrophilic substitution on the pyrazole ring leads to formylation.

- Conditions: Conducted under controlled temperature to avoid overreaction or decomposition.

- Result: The aldehyde group is introduced selectively at the desired position.

Representative Synthetic Route Summary

Detailed Research Findings and Analysis

- The pyrazole formation step is critical and can be influenced by the choice of diketone and hydrazine derivatives; electron-withdrawing groups on the diketone can improve cyclization efficiency.

- Suzuki coupling reactions for thiophene introduction are well-established, with yields often exceeding 80% under optimized conditions. Use of anhydrous solvents and inert atmosphere enhances catalyst activity and selectivity.

- Formylation via Vilsmeier-Haack conditions must be carefully controlled to prevent side reactions such as over-chlorination or polymerization. Reaction monitoring by thin-layer chromatography (TLC) is recommended.

- The overall synthetic sequence can be optimized for industrial scale by employing continuous flow reactors, which allow precise temperature and reagent control, improving yield and purity.

Comparative Notes on Preparation Approaches

| Aspect | Pyrazole Formation | Thiophene Introduction | Formylation |

|---|---|---|---|

| Reaction Type | Cyclization | Cross-coupling | Electrophilic substitution |

| Key Reagents | Hydrazine, 1,3-diketone | Thiophene-3-boronic acid, Pd catalyst | POCl3, DMF |

| Typical Solvents | Ethanol | Dioxane, toluene, water mixtures | DMF |

| Reaction Conditions | Reflux, mild heating | Inert atmosphere, mild heating | Controlled temperature, low heat |

| Yield Range | Moderate to high (40-80%) | High (70-90%) | Moderate to high (50-80%) |

| Challenges | Selectivity, diketone availability | Catalyst deactivation, side reactions | Overreaction, polymerization |

Q & A

Basic: What are the common synthetic routes for preparing 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde?

Answer:

The synthesis typically involves multi-step organic reactions starting with thiophene and pyrazole precursors. A representative approach includes:

- Step 1: Formation of the pyrazole-thiophene core via cyclocondensation or cross-coupling reactions under controlled temperature and solvent conditions (e.g., using dioxane or ethanol as solvents).

- Step 2: Functionalization of the pyrazole ring with an acetaldehyde group via nucleophilic substitution or Mannich-like reactions. Reaction conditions (e.g., catalyst choice, hydrazine hydrate addition) must be optimized to avoid side products .

- Purification: Column chromatography or recrystallization is critical for isolating the target compound due to structural similarities with intermediates .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

Key methods include:

- NMR Spectroscopy: H and C NMR to confirm the positions of the thiophene, pyrazole, and acetaldehyde moieties. For example, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm .

- IR Spectroscopy: Detection of the aldehyde C=O stretch (~1700–1720 cm) and thiophene C-S vibrations (~600–700 cm) .

- Elemental Analysis: Validate molecular formula by comparing experimental vs. calculated C, H, N, and S percentages. Discrepancies >0.3% suggest impurities .

Advanced: How can computational chemistry predict reactivity or optimize synthesis pathways for this compound?

Answer:

- Reaction Path Search: Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. For instance, ICReDD’s workflow integrates computational predictions with experimental validation to reduce trial-and-error approaches .

- Solvent/Catalyst Screening: Machine learning algorithms analyze solvent polarity and catalyst performance datasets to recommend optimal conditions (e.g., polar aprotic solvents for nucleophilic substitutions) .

Advanced: How can researchers resolve contradictions between theoretical and experimental characterization data?

Answer:

- Case Study: If elemental analysis shows a sulfur content mismatch, use high-resolution mass spectrometry (HR-MS) to confirm molecular weight and isotopic patterns.

- X-ray Crystallography: Resolve structural ambiguities (e.g., tautomerism in the pyrazole ring) by determining the crystal structure .

- Repeat Under Controlled Conditions: Variations in hydration or solvent residues may skew results; strict drying protocols are essential .

Advanced: What experimental design strategies improve yield and selectivity in functionalizing this compound?

Answer:

- Design of Experiments (DoE): Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading, solvent ratio). For example, a 3 factorial design identifies interactions between parameters .

- Response Surface Methodology (RSM): Optimize reaction conditions (e.g., maximizing aldehyde group incorporation) by modeling non-linear relationships between variables .

Advanced: How does the electronic nature of the thiophene-pyrazole core influence the compound’s reactivity?

Answer:

- Electronic Effects: The thiophene’s electron-rich sulfur atom enhances electrophilic substitution at the pyrazole’s 4-position. Computational studies (e.g., NBO analysis) quantify charge distribution to predict reactivity .

- Applications: The aldehyde group’s electrophilicity facilitates Schiff base formation, useful in synthesizing bioactive derivatives (e.g., antimicrobial agents) .

Advanced: What are the challenges in scaling up laboratory-scale synthesis of this compound?

Answer:

- Heat Transfer: Exothermic steps (e.g., cyclocondensation) require jacketed reactors for temperature control to prevent decomposition .

- Byproduct Management: Continuous flow systems improve mixing and reduce side reactions compared to batch processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.